molecular formula C16H10N4S4 B11034027 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B11034027
M. Wt: 386.5 g/mol
InChI Key: CRVMISZNBAPUMH-UHFFFAOYSA-N
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Description

3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a complex heterocyclic compound that features both benzothiazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 1,3-benzothiazole-2-thiol with a suitable triazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzothiazole moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. It has shown activity against various bacterial and fungal strains.

Medicine: The compound is being investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with cellular targets. The compound can bind to enzymes or receptors, disrupting their normal function. For example, it may inhibit key enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA synthesis inhibition.

Comparison with Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole core but differ in the attached heterocyclic systems.

    Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole have similar sulfur-containing structures but lack the triazole ring.

Uniqueness: The combination of benzothiazole and triazole moieties in 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole provides a unique scaffold that offers diverse chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C16H10N4S4

Molecular Weight

386.5 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanylmethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C16H10N4S4/c1-3-7-12-10(5-1)17-16(24-12)22-9-21-14-18-19-15-20(14)11-6-2-4-8-13(11)23-15/h1-8H,9H2

InChI Key

CRVMISZNBAPUMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCSC3=NN=C4N3C5=CC=CC=C5S4

Origin of Product

United States

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